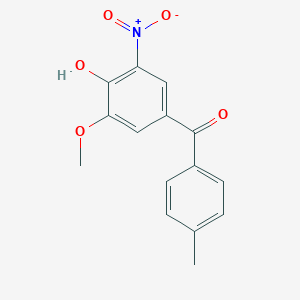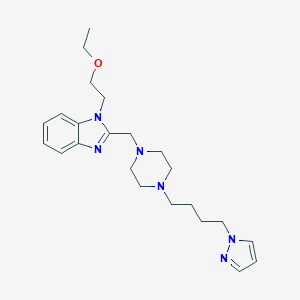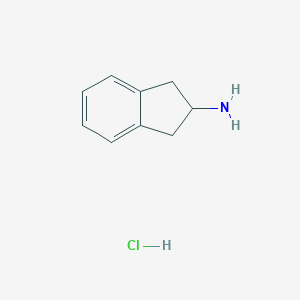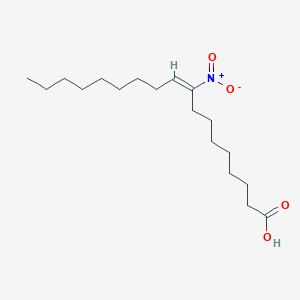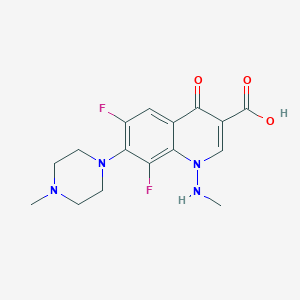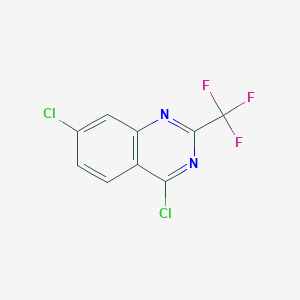
4,7-Dichloro-2-(trifluoromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloro-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C10H5Cl2F3N2. It is a heterocyclic aromatic organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,7-Dichloro-2-(trifluoromethyl)quinazoline involves the inhibition of specific enzymes and receptors in the body. The compound binds to the active site of these targets, preventing them from carrying out their normal functions. This leads to a range of biochemical and physiological effects, which we will discuss in the next section.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4,7-Dichloro-2-(trifluoromethyl)quinazoline are dependent on the specific targets that it inhibits. For example, inhibition of protein kinases can lead to the suppression of cell growth and proliferation, while inhibition of epidermal growth factor receptors can lead to the inhibition of cancer cell growth. The compound has also been shown to exhibit anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,7-Dichloro-2-(trifluoromethyl)quinazoline for lab experiments is its potent inhibitory activity against a range of targets. This makes it a useful tool for studying the role of these targets in various biological processes. However, one limitation of the compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 4,7-Dichloro-2-(trifluoromethyl)quinazoline. One area of interest is the development of new drugs based on the compound for the treatment of various diseases. Another direction is the study of the compound's potential as a tool for studying the role of specific enzymes and receptors in biological processes. Finally, there is a need for further research into the safety and toxicity of the compound, particularly in relation to its potential use in humans.
Conclusion
In conclusion, 4,7-Dichloro-2-(trifluoromethyl)quinazoline is a promising compound with significant potential for use in scientific research. Its potent inhibitory activity against a range of targets makes it a useful tool for studying various biological processes, and its potential applications in the development of new drugs make it an area of interest for medicinal chemists. However, further research is needed to fully understand the compound's mechanism of action, as well as its safety and toxicity.
Métodos De Síntesis
The synthesis method of 4,7-Dichloro-2-(trifluoromethyl)quinazoline involves the reaction of 2-amino-4,7-dichloroquinoline and trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and produces a white solid which is then recrystallized to obtain the pure compound. The yield of the reaction is typically around 70%.
Aplicaciones Científicas De Investigación
4,7-Dichloro-2-(trifluoromethyl)quinazoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes and receptors, including protein kinases, tyrosine kinases, and epidermal growth factor receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Propiedades
Número CAS |
147972-25-6 |
|---|---|
Nombre del producto |
4,7-Dichloro-2-(trifluoromethyl)quinazoline |
Fórmula molecular |
C9H3Cl2F3N2 |
Peso molecular |
267.03 g/mol |
Nombre IUPAC |
4,7-dichloro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-4-1-2-5-6(3-4)15-8(9(12,13)14)16-7(5)11/h1-3H |
Clave InChI |
VOLWFALKXYRXFH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2Cl)C(F)(F)F |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=C(N=C2Cl)C(F)(F)F |
Sinónimos |
QUINAZOLINE, 4,7-DICHLORO-2-(TRIFLUOROMETHYL)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



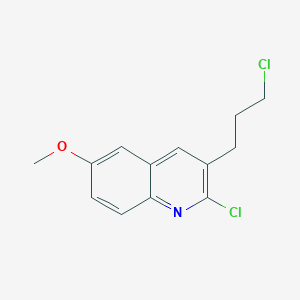
![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)

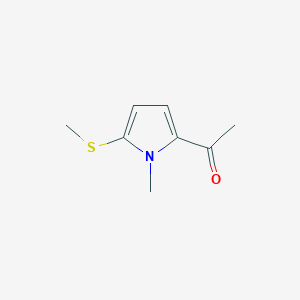
![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)

